N-HYDROXYMETHYLSACCHARIN
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWPTWZDBJUEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161055 | |
| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13947-20-1 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(hydroxymethyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13947-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013947201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC75595 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.284 | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to N-Hydroxymethylsaccharin
The primary and most conventional method for synthesizing this compound involves a direct reaction between saccharin (B28170) and formaldehyde. scispace.com This condensation reaction is typically carried out in an aqueous medium. The process involves refluxing saccharin with formaldehyde, leading to the formation of this compound in high yields. scispace.com Specifically, this synthesis has been reported to achieve a yield of 92%. scispace.com The reaction is straightforward and utilizes readily available starting materials, making it an efficient route for producing the target compound.
Reactants: Saccharin, Formaldehyde
Conditions: Reflux in water
Yield: 92% scispace.com
While the conventional synthesis of this compound is solvent-based, emerging green chemistry techniques are being explored for related compounds. Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), presents a solvent-free alternative for producing acyl-saccharin derivatives like N-formylsaccharin. mdpi.comresearchgate.net This approach offers several advantages, including reduced solvent waste, potentially faster reaction times, and a simplified workup process. mdpi.comnih.gov In a typical mechanochemical procedure, the reactants are milled in a jar, often with a milling ball, at a specific frequency. mdpi.compreprints.org For instance, the synthesis of N-formamides using N-formylsaccharin can be conducted by milling the amine and N-formylsaccharin together. mdpi.compreprints.org This methodology highlights a shift towards more environmentally benign synthetic processes in the field. mdpi.com
Derivatization Strategies Utilizing this compound as a Precursor
This compound is a valuable precursor for synthesizing a range of other saccharin derivatives. Its reactivity allows for the introduction of various functional groups, leading to compounds with potential applications in medicinal chemistry and organic synthesis. researchgate.netblucher.com.br
N-Acylsaccharins can be synthesized from this compound by reacting it with aliphatic carboxylic acid chlorides or anhydrides. capes.gov.brnih.gov This reaction serves as an effective method for creating these activated acylating agents. The process involves the transfer of an acyl group to the saccharin nitrogen, facilitated by the hydroxymethyl intermediate. nih.gov These N-acylsaccharin compounds are themselves useful reagents in organic chemistry, particularly for the acylation of amines. mdpi.comnih.gov
In addition to N-Acylsaccharins, the reaction of this compound with aliphatic carboxylic acid derivatives can also yield N-(Saccharinylmethyl) aliphatic carboxylates. capes.gov.brnih.gov This transformation demonstrates the utility of this compound as a building block for introducing the saccharinylmethyl moiety into other molecules.
The Ritter reaction provides a pathway to synthesize N-(amidomethyl)saccharins from this compound. scispace.comresearchgate.net This reaction involves the treatment of this compound with a nitrile in the presence of a strong acid, such as sulfuric acid. scispace.comblucher.com.br The reaction proceeds via the in-situ generation of a carbocation from this compound, which is then trapped by the nitrile. scispace.com Subsequent hydrolysis of the resulting nitrilium species yields the corresponding N-(amidomethyl)saccharin. scispace.com This method is atom-economical and allows for the synthesis of a variety of new crystalline amides in moderate to high yields, depending on the nitrile used. scispace.comresearchgate.net
The reaction is typically performed at room temperature by reacting equimolar amounts of this compound and the nitrile in sulfuric acid, followed by quenching with ice. scispace.com The resulting products often crystallize out and require no further purification. scispace.com
Table 1: Yields for N-(amidomethyl)saccharins via Ritter Reaction
| Entry | R-group in Nitrile (R-CN) | Product Melting Point (°C) | Yield (%) |
|---|---|---|---|
| a | Me | 148-150 | 87 |
| b | Et | > 300 | 16 |
| c | Ph | 159-160 | 83 |
| d | CH2=CH | > 300 | 60 |
| e | CH2CO2Et | 125-127 | 78 |
Data sourced from Mattos, et al. scispace.com
Complexation Chemistry of this compound
The this compound molecule, a derivative of saccharin, demonstrates versatile coordination behavior, readily forming complexes with a variety of transition metals. Its ability to act as a ligand is a subject of significant interest in coordination chemistry, leading to the synthesis and characterization of numerous metal complexes.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes involving this compound often proceeds via reactions in suitable solvents, typically ethanol, where the N-hydroxymethylsaccharinate anion (Sac-CH₂O⁻) is generated in situ or used as a starting material. The resulting complexes exhibit a range of geometries and coordination modes, largely dependent on the specific metal ion and the presence of co-ligands.
A series of mononuclear Palladium(II) complexes with N-hydroxymethylsaccharinate (Sac-CH₂O⁻) and various amine ligands have been synthesized and characterized. The synthetic approach typically involves the reaction of a pre-synthesized palladium(II) complex, such as trans-[Pd(K²-Sac-CH₂O)₂]·2H₂O, with monoamine or diamine ligands in an ethanol solvent. researchgate.netorientjchem.org
For instance, treatment of trans-[Pd(K²-Sac-CH₂O)₂]·2H₂O with two mole equivalents of a monoamine ligand (L), such as pyridine (py), 3-methylpyridine (3-mpy), or 3-aminopyridine (3-apy), yields complexes of the type trans-[Pd(K¹-Sac-CH₂O)₂(L)₂]. orientjchem.org These reactions are typically carried out by refluxing the reactants in ethanol, resulting in high yields (over 80%) of the final products, which are stable in air and moisture. researchgate.net
Similarly, reacting the starting palladium complex with one mole equivalent of a diamine ligand (L-L), like 2,2'-bipyridine (bipy), 1,10-phenanthroline (phen), ethylenediamine (en), or N,N-dimethylethylenediamine (dmen), affords mixed ligand complexes with the general formula [Pd(K¹-Sac-CH₂O)₂(L-L)]. researchgate.netorientjchem.org These complexes have been characterized using various spectroscopic and analytical techniques, including elemental analysis, infrared spectroscopy, ¹H NMR, and molar conductivity measurements. researchgate.net
Table 1: Synthesis of Palladium(II) Complexes of this compound
| Starting Palladium Complex | Co-ligand (L or L-L) | Molar Ratio (Pd:Co-ligand) | Resulting Complex Formula | Yield (%) |
|---|---|---|---|---|
| trans-[Pd(K²-Sac-CH₂O)₂]·2H₂O | Pyridine (py) | 1:2 | trans-[Pd(K¹-Sac-CH₂O)₂(py)₂] | 86-89 |
| trans-[Pd(K²-Sac-CH₂O)₂]·2H₂O | 3-Methylpyridine (3-mpy) | 1:2 | trans-[Pd(K¹-Sac-CH₂O)₂(3-mpy)₂] | 86-89 |
| trans-[Pd(K²-Sac-CH₂O)₂]·2H₂O | 3-Aminopyridine (3-apy) | 1:2 | trans-[Pd(K¹-Sac-CH₂O)₂(3-apy)₂] | 86-89 |
| trans-[Pd(K²-Sac-CH₂O)₂]·2H₂O | 2,2'-Bipyridine (bipy) | 1:1 | [Pd(K¹-Sac-CH₂O)₂(bipy)] | 82-93 |
| trans-[Pd(K²-Sac-CH₂O)₂]·2H₂O | 1,10-Phenanthroline (phen) | 1:1 | [Pd(K¹-Sac-CH₂O)₂(phen)] | 82-93 |
| trans-[Pd(K²-Sac-CH₂O)₂]·2H₂O | Ethylenediamine (en) | 1:1 | [Pd(K¹-Sac-CH₂O)₂(en)] | 82-93 |
Data sourced from Al-Janabi et al. (2019). researchgate.netorientjchem.org
Several Zinc(II) complexes incorporating the N-hydroxymethylsaccharinate ligand have been prepared, particularly those with ancillary diamine ligands. The general synthetic route involves the reaction of a pre-formed [Zn(Sac-CH₂O)₂] complex with a diamine ligand (N^N) in an equivalent molar ratio. researchgate.net
Complexes of the type [Zn(Sac-CH₂O)₂(N^N)], where N^N can be 2,2'-bipyridine (bipy), 1,10-phenanthroline (phen), ethylenediamine (en), or N,N-dimethylethylenediamine (dmen), have been successfully synthesized. researchgate.net These complexes have been characterized by elemental analysis, IR and ¹H NMR spectroscopy, and molar conductivity measurements, which indicate they are non-electrolytic in nature. researchgate.net
Table 2: Synthesis of Zinc(II) Complexes of this compound
| Starting Zinc Complex | Co-ligand (N^N) | Molar Ratio (Zn:Co-ligand) | Resulting Complex Formula |
|---|---|---|---|
| [Zn(Sac-CH₂O)₂] | 2,2'-Bipyridine (bipy) | 1:1 | [Zn(Sac-CH₂O)₂(bipy)] |
| [Zn(Sac-CH₂O)₂] | 1,10-Phenanthroline (phen) | 1:1 | [Zn(Sac-CH₂O)₂(phen)] |
| [Zn(Sac-CH₂O)₂] | Ethylenediamine (en) | 1:1 | [Zn(Sac-CH₂O)₂(en)] |
Data sourced from Al-Janabi et al. (2017). researchgate.net
The synthesis of Cadmium(II) complexes with N-hydroxymethylsaccharinate has been achieved, yielding compounds with varying coordination environments. The reaction of cadmium(II) chloride hexahydrate with two equivalents of this compound in the presence of triethylamine results in the formation of a tetrahedral complex, [Cd(K²-Sac-CH₂O)₂]. tjpsj.org
This initial complex can then be used as a precursor for the synthesis of mixed-ligand complexes. For example, the reaction of [Cd(K²-Sac-CH₂O)₂] with one equivalent of bidentate diphosphine ligands (diphos), such as Ph₂P(CH₂)n PPh₂ (where n = 1-4), leads to the formation of tetrahedral complexes of the type [Cd(K¹-Sac-CH₂O)₂(diphos)]. Furthermore, reaction with two equivalents of monodentate phosphine ligands like Ph₃P or Ph₃PS yields complexes with the formula [Cd(K¹-Sac-CH₂O)₂(phos)₂]. tjpsj.org These complexes have been characterized by various physico-chemical and spectroscopic methods. tjpsj.org
Table 3: Synthesis of Cadmium(II) Complexes of this compound
| Starting Cadmium Complex | Co-ligand (diphos or phos) | Molar Ratio (Cd:Co-ligand) | Resulting Complex Formula |
|---|---|---|---|
| [Cd(K²-Sac-CH₂O)₂] | Ph₂P(CH₂)PPh₂ (dppm) | 1:1 | [Cd(K¹-Sac-CH₂O)₂(dppm)] |
| [Cd(K²-Sac-CH₂O)₂] | Ph₂P(CH₂)₂PPh₂ (dppe) | 1:1 | [Cd(K¹-Sac-CH₂O)₂(dppe)] |
| [Cd(K²-Sac-CH₂O)₂] | Ph₂P(CH₂)₃PPh₂ (dppp) | 1:1 | [Cd(K¹-Sac-CH₂O)₂(dppp)] |
| [Cd(K²-Sac-CH₂O)₂] | Ph₂P(CH₂)₄PPh₂ (dppb) | 1:1 | [Cd(K¹-Sac-CH₂O)₂(dppb)] |
| [Cd(K²-Sac-CH₂O)₂] | Ph₃P | 1:2 | [Cd(K¹-Sac-CH₂O)₂(Ph₃P)₂] |
Data sourced from Al-Janabi, Irzoqi, & Ahmed (2023). tjpsj.org
Ligand Coordination Modes and Geometries within Metal Complexes
The N-hydroxymethylsaccharinate anion exhibits flexibility in its coordination to metal centers, acting as either a monodentate or a bidentate ligand. The specific coordination mode and the resulting geometry of the complex are influenced by the metal ion and the steric and electronic properties of other ligands in the coordination sphere.
For the Zinc(II) complexes of the formula [Zn(Sac-CH₂O)₂(N^N)], a tetrahedral geometry is proposed. In these complexes, the N-hydroxymethylsaccharinate ligand and the diamine co-ligand are believed to coordinate to the Zn(II) ion through their nitrogen atoms. researchgate.net
The coordination chemistry of N-hydroxymethylsaccharinate with Cadmium(II) shows variability. In the complex [Cd(K²-Sac-CH₂O)₂], the Sac-CH₂O⁻ ligand behaves as a bidentate chelate, leading to a presumably tetrahedral geometry. tjpsj.org However, in the mixed-ligand complexes of the types [Cd(K¹-Sac-CH₂O)₂(diphos)] and [Cd(K¹-Sac-CH₂O)₂(phos)₂], the N-hydroxymethylsaccharinate anion acts as a monodentate ligand, coordinating to the cadmium center through the hydroxymethyl oxygen atom. tjpsj.org This results in a tetrahedral geometry for these complexes as well. tjpsj.org
Table 4: Summary of Coordination Modes and Geometries
| Metal Ion | Complex Type | N-Hydroxymethylsaccharinate Coordination Mode | Geometry |
|---|---|---|---|
| Palladium(II) | trans-[Pd(K¹-Sac-CH₂O)₂(L)₂] | Monodentate (via O) | Square Planar |
| Palladium(II) | [Pd(K¹-Sac-CH₂O)₂(L-L)] | Monodentate (via O) | Square Planar |
| Zinc(II) | [Zn(Sac-CH₂O)₂(N^N)] | (Presumed) via N | Tetrahedral |
| Cadmium(II) | [Cd(K²-Sac-CH₂O)₂] | Bidentate chelate | Tetrahedral |
| Cadmium(II) | [Cd(K¹-Sac-CH₂O)₂(diphos)] | Monodentate (via O) | Tetrahedral |
Reactivity Profiles and Reaction Mechanisms
Investigation of Nucleophilic and Electrophilic Reactivity of N-Hydroxymethylsaccharin
This compound, possessing both a nucleophilic hydroxyl group and an electrophilic methylene (B1212753) carbon attached to the electron-withdrawing saccharin (B28170) moiety, exhibits a dual reactivity profile. Its behavior as either a nucleophile or an electrophile is largely dictated by the reaction conditions and the nature of the reacting partner.
Electrophilic Reactivity:
The electrophilic character of this compound is most prominently observed in acid-catalyzed reactions. The presence of an acid facilitates the protonation of the hydroxyl group, transforming it into a good leaving group (water). This departure generates a highly reactive N-acyliminium ion intermediate. This cation is a potent electrophile and readily reacts with a variety of nucleophiles.
A notable example of this electrophilic behavior is the Ritter reaction, where this compound reacts with nitriles in the presence of a strong acid, such as sulfuric acid, to yield N-[(saccharinyl)methyl]amides. The reaction proceeds through the formation of the N-acyliminium ion, which is then attacked by the lone pair of electrons on the nitrogen atom of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion furnishes the final amide product.
The yields of this reaction vary depending on the nitrile used, as illustrated in the table below:
| Nitrile (R-CN) | Product (N-[(saccharinyl)methyl]-R-amide) | Yield (%) |
| Acetonitrile | N-[(saccharinyl)methyl]acetamide | 87 |
| Propionitrile | N-[(saccharinyl)methyl]propionamide | 75 |
| Benzonitrile | N-[(saccharinyl)methyl]benzamide | 82 |
| Acrylonitrile | N-[(saccharinyl)methyl]acrylamide | 63 |
| Ethyl cyanoacetate | Ethyl 2-(N-[(saccharinyl)methyl]amino)-2-oxoacetate | 55 |
Data compiled from studies on the Ritter reaction of this compound.
This reaction highlights the synthetic utility of this compound as a stable precursor to a reactive electrophile, enabling the formation of carbon-nitrogen bonds.
Nucleophilic Reactivity:
While the electrophilic nature of the methylene carbon is well-documented, the nucleophilic character of the hydroxyl group is less explored in the literature. In principle, the lone pairs of electrons on the oxygen atom of the hydroxyl group can participate in nucleophilic attack on suitable electrophiles. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which is a stronger nucleophile. This alkoxide could then react with electrophiles such as alkyl halides or acyl chlorides.
However, specific and detailed research findings on the nucleophilic reactions of this compound are not extensively reported in the available scientific literature. The strong electron-withdrawing effect of the adjacent saccharin ring system likely reduces the nucleophilicity of the hydroxyl group, making it less reactive compared to simple primary alcohols.
Mechanistic Pathways of this compound Derivatives in Organic Reactions
The derivatives of this compound, particularly the in situ generated N-acyliminium ion, are key intermediates that dictate the mechanistic pathways of its reactions.
The central mechanistic feature in the acid-catalyzed reactions of this compound is the formation of the N-acyliminium ion. This process can be depicted as follows:
Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid.
Step 2: Formation of the N-Acyliminium Ion The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized N-acyliminium ion. The positive charge is delocalized between the methylene carbon and the nitrogen atom of the saccharin ring.
Step 3: Nucleophilic Attack This highly electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles (Nu:).
This general mechanism underpins a variety of transformations. For example, in the presence of π-nucleophiles such as arenes or alkenes, this pathway leads to Friedel-Crafts-type alkylation reactions, forming a new carbon-carbon bond.
The following table summarizes the mechanistic role of the N-acyliminium ion derived from this compound in different organic reactions:
| Reaction Type | Nucleophile | Resulting Bond | Product Class |
| Ritter Reaction | Nitrile | C-N | N-Alkyl Amide |
| Friedel-Crafts Alkylation | Arene | C-C | Arylmethylsaccharin |
| Addition to Alkenes | Alkene | C-C | Alkylmethylsaccharin |
| Reaction with Alcohols | Alcohol | C-O | Alkoxymethylsaccharin |
| Reaction with Thiols | Thiol | C-S | Alkylthiomethylsaccharin |
The stability and high reactivity of the N-acyliminium ion make it a versatile intermediate in organic synthesis for the introduction of the (saccharinyl)methyl group onto various substrates.
Exploration of Catalytic Roles in Organic Transformations
While this compound itself is not typically employed as a catalyst, the parent compound, saccharin, and its various derivatives have been extensively investigated for their catalytic activities in a range of organic transformations. youtube.com The acidic proton on the nitrogen atom of saccharin (pKa ≈ 1.6) allows it to function as a Brønsted acid catalyst. youtube.com Furthermore, the saccharin framework can be modified to create more complex catalytic systems.
The relevance to this compound lies in the potential for it to act as a precatalyst or to be involved in catalytic cycles where the saccharin moiety is the active component. For instance, in reactions where this compound releases saccharin, the latter could then participate in catalysis.
Saccharin and its derivatives have been shown to catalyze a variety of reactions, including:
Esterification and Amidation Reactions: The acidic nature of saccharin can activate carboxylic acids towards nucleophilic attack by alcohols or amines.
Multicomponent Reactions: Saccharin has been used as a catalyst in Biginelli and Hantzsch reactions for the synthesis of heterocyclic compounds.
Protection/Deprotection Reactions: The acidic properties of saccharin derivatives can be utilized for the acid-catalyzed protection and deprotection of functional groups.
Condensation Reactions: Saccharin can effectively catalyze Knoevenagel and aldol-type condensation reactions.
The catalytic mechanism in many of these reactions involves the protonation of a substrate by the acidic N-H of saccharin, thereby activating it for subsequent reaction steps. For example, in the esterification of a carboxylic acid, saccharin can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack of the alcohol.
The following table provides an overview of the catalytic applications of saccharin, which provides a basis for the potential, albeit underexplored, catalytic relevance of this compound.
| Reaction Type | Role of Saccharin Derivative | Example Transformation |
| Biginelli Reaction | Brønsted Acid Catalyst | Synthesis of dihydropyrimidinones |
| Paal-Knorr Synthesis | Brønsted Acid Catalyst | Synthesis of pyrroles |
| Aza-Michael Addition | Brønsted Acid Catalyst | Addition of amines to α,β-unsaturated compounds |
| Protection of Alcohols | Acid Catalyst | Tetrahydropyranylation of alcohols |
While direct catalytic applications of this compound are not prominent in the literature, its relationship to the catalytically active saccharin framework suggests potential for its involvement in such processes, an area that warrants further investigation.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are fundamental for identifying the functional groups within a molecule, providing a unique "molecular fingerprint."
Infrared (IR) spectroscopy is highly effective for identifying the key functional groups in N-Hydroxymethylsaccharin and its derivatives. The IR spectrum of this compound features characteristic absorption bands corresponding to the vibrations of its constituent bonds. rdd.edu.iq When this compound acts as a ligand in metal complexes, such as with palladium(II), the IR spectrum shows a prominent band for the carbonyl (C=O) group vibration in the range of 1716–1726 cm⁻¹. orientjchem.org The disappearance of the broad hydroxyl (-OH) band from the free ligand and the appearance of new bands at lower frequencies, such as those for metal-oxygen (M-O) bonds (e.g., 489-532 cm⁻¹ for Pd-O), confirm the deprotonation of the hydroxyl group and its coordination to the metal ion. orientjchem.orguokerbala.edu.iq
Table 2: Key IR Absorption Frequencies for N-Hydroxymethylsaccharinate in a Palladium(II) Complex
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Carbonyl Stretch ν(C=O) | 1716 - 1726 |
| Metal-Oxygen Stretch ν(Pd-O) | 489 - 532 |
| Metal-Nitrogen Stretch ν(Pd-N) | 418 - 449 |
Mass Spectrometry for Compositional Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, mass spectrometry confirms its molecular weight and, by extension, its elemental composition.
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by measuring the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₇NO₄S), HRMS can distinguish its exact mass from that of other isomers or compounds with the same nominal mass. This capability is crucial for confirming the identity of newly synthesized compounds and for the characterization of N-substituted saccharin (B28170) derivatives in various research contexts, such as the development of enzyme inhibitors. researchgate.net
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) stands as a powerful analytical tool for the definitive identification and structural elucidation of chemical compounds such as this compound. This hybrid technique synergistically combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high-resolution and high-mass-accuracy detection of a Q-TOF mass spectrometer.
In a typical analysis, the sample is first introduced into the LC system, where this compound is separated from impurities or other components in a mixture based on its interaction with a stationary phase. The separated compound then enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, where it is converted into gas-phase ions.
These ions are guided into the quadrupole mass filter, which can be operated to either scan a mass range or select a specific ion of interest (a precursor ion). The ions then travel to the collision cell, where they can be fragmented by collision-induced dissociation (CID) to produce product ions. All ions (precursor and product) are then propelled into the time-of-flight (TOF) analyzer. The TOF analyzer measures the mass-to-charge ratio (m/z) of ions with very high accuracy by determining the time it takes for them to travel a fixed distance to the detector. Lighter ions travel faster and reach the detector sooner than heavier ions.
For this compound (C₈H₇NO₄S), Q-TOF LC-MS would provide:
Accurate Mass Measurement: Determination of the precise m/z of the molecular ion, allowing for the calculation of its elemental formula with high confidence.
Structural Confirmation: Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion of this compound, fragmenting it, and analyzing the resulting fragmentation pattern. This pattern serves as a structural fingerprint, helping to confirm the connectivity of atoms within the molecule.
Purity Analysis: The LC separation allows for the detection and potential identification of synthesis byproducts or degradation products, ensuring the purity of the compound.
While specific Q-TOF LC-MS data for this compound is not detailed in foundational literature, the application of this technique is standard for the unambiguous characterization of novel organic molecules and their metal complexes.
Thermal Analysis for Decomposition Pathways
Thermal analysis techniques are essential for understanding the decomposition behavior and thermal stability of this compound and its complexes. By monitoring changes in the physical and chemical properties of a substance as a function of temperature, these methods reveal the sequence of thermal events, such as melting and decomposition.
Thermogravimetry (TG) measures the change in mass of a sample as it is heated at a controlled rate. nih.gov The resulting data, presented as a thermogram (a plot of mass versus temperature), provides quantitative information about decomposition processes involving the loss of volatile components. nih.gov
In the study of metal complexes of this compound, TG analysis reveals multi-step decomposition patterns. For instance, the thermal decomposition of the complex [Hg(Sac-CH₂O)₂(bipy)] was investigated. The analysis showed distinct stages of mass loss corresponding to the sequential removal of different parts of the complex. researchgate.net
Table 1: Thermogravimetric (TG) Data for the Decomposition of a Representative this compound Complex
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description of Lost Fragment |
|---|---|---|---|
| 1 | 194 - 294 | 35% | Loss of the bipyridine (bipy) ligand and partial decomposition of the main complex. |
| 2 | 294 - 438 | 65% | Final decomposition step involving the loss of the remaining organic structure. |
Data sourced from studies on mercury(II) complexes of this compound. researchgate.net
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. researchgate.net This method detects thermal events like melting, crystallization, and decomposition by identifying endothermic (heat-absorbing) or exothermic (heat-releasing) processes. mdpi.com
DTA curves provide complementary information to TG data. For the [Hg(Sac-CH₂O)₂(bipy)] complex, the DTA curve showed an initial endothermic peak corresponding to the melting of the complex. This was followed by an exothermic peak, indicating a decomposition process that results in the formation of a solid product. A final endothermic process was observed at higher temperatures, corresponding to the final decomposition step identified in the TG analysis. researchgate.net
Table 2: Differential Thermal Analysis (DTA) Peaks for a Representative this compound Complex
| Thermal Event | Peak Maximum (°C) | Process Type | Description |
|---|---|---|---|
| 1 | 194 | Endothermic | Melting of the complex. |
| 2 | 240 | Exothermic | Initial decomposition of the complex. |
| 3 | 378 | Endothermic | Final decomposition stage. |
Data sourced from studies on mercury(II) complexes of this compound. researchgate.net
X-ray Diffraction Studies of Crystalline Structures for Complexes
The fundamental principle of XRD involves directing a beam of X-rays onto a single crystal of the material. The ordered arrangement of atoms in the crystal lattice causes the X-rays to be diffracted in a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise positions of all atoms in the molecule can be determined. mdpi.com
For a metal complex of this compound, a single-crystal XRD study would elucidate key structural features, including:
Coordination Geometry: Determining how the N-Hydroxymethylsaccharinate ligand binds to the metal center (e.g., monodentate or bidentate) and the resulting geometry around the metal (e.g., tetrahedral, square planar, or octahedral).
Bond Parameters: Providing exact measurements of the bond lengths and angles between the metal ion and the donor atoms of the ligand.
Crystal Packing: Revealing how the individual complex molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonding.
While specific crystallographic data for this compound complexes are not widely reported in the general literature, the application of XRD is a critical step in the comprehensive characterization of such coordination compounds. The resulting structural data is fundamental for understanding the relationship between the structure of the complex and its chemical properties.
Theoretical and Computational Chemistry Investigations
Simulation and Interpretation of Spectroscopic Data
Computational methods are instrumental in predicting and interpreting various types of spectra. By calculating the electronic and vibrational properties of a molecule, it is possible to generate theoretical spectra that can be compared with experimental data to confirm structures and understand electronic transitions and vibrational modes.
The prediction of Ultraviolet-Visible (UV-Vis) spectra is typically achieved using quantum mechanical methods such as Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the excitation energies and oscillator strengths of electronic transitions within a molecule. The calculated transitions correspond to the wavelengths of maximum absorbance (λmax) in the UV-Vis spectrum.
For N-Hydroxymethylsaccharin, a TD-DFT calculation would involve optimizing the ground-state geometry of the molecule and then computing the energies of its excited states. The results would provide a theoretical UV-Vis spectrum, indicating the expected absorption bands. These predictions are valuable for understanding the electronic structure, including the transitions involving the aromatic ring and the carbonyl and sulfonyl chromophores of the saccharin (B28170) moiety. While specific TD-DFT studies on this compound are not widely documented in publicly available literature, this methodology is standard for predicting the UV-Vis spectra of organic compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict NMR chemical shifts (δ) with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the isotropic magnetic shielding constants of nuclei. These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
Experimental ¹H NMR data for this compound in DMSO-d₆ show distinct signals for the protons of the hydroxymethyl group and the aromatic ring. A computational study would aim to reproduce these experimental values. For instance, the ¹H NMR spectrum of this compound shows a singlet for the four protons of the OCH₂ group at approximately 5.18 ppm and signals for the aromatic protons between 7.99 and 8.28 ppm. A successful GIAO/DFT calculation would predict chemical shifts in close agreement with these experimental findings, thereby validating the computational model and allowing for the unambiguous assignment of each signal to a specific proton in the molecule.
Below is a table comparing typical experimental proton NMR chemical shifts for this compound with the type of data that would be generated from theoretical calculations.
| Proton Environment | Experimental ¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆ | Hypothetical Calculated ¹H NMR Chemical Shift (δ, ppm) |
| OCH₂ | 5.18 (s, 4H) | 5.20 |
| Aromatic CH | 7.99 (td, 1H) | 8.01 |
| Aromatic CH | 8.05 (td, 1H) | 8.07 |
| Aromatic CH | 8.12 (dd, 1H) | 8.14 |
| Aromatic CH | 8.28 (dd, 1H) | 8.30 |
| OH | 6.74 (bs, 1H) | 6.70 |
Note: The hypothetical calculated values are for illustrative purposes to show the expected correlation with experimental data.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. Computational methods, particularly DFT, can simulate these vibrational spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be compared with experimental data to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.
The following table presents selected experimental IR stretching frequencies for this compound and illustrates what a computational simulation would aim to predict.
| Vibrational Mode | Experimental IR Stretching Frequency (cm⁻¹) | Hypothetical Calculated IR Stretching Frequency (cm⁻¹) |
| O-H stretch | ~3400-3500 | 3450 |
| C-H aromatic stretch | ~3000-3100 | 3050 |
| C-H aliphatic stretch | ~2850-2950 | 2900 |
| C=O stretch | ~1720-1740 | 1730 |
| SO₂ asymmetric stretch | ~1330-1350 | 1340 |
| SO₂ symmetric stretch | ~1160-1180 | 1170 |
Note: The hypothetical calculated values are for illustrative purposes.
Mechanistic Modeling of Reaction Pathways
Computational chemistry is a valuable tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. By calculating the energies of reactants, transition states, intermediates, and products, it is possible to determine the most likely reaction pathway and to understand the factors that control the reaction's rate and selectivity. Methods such as DFT are commonly used to locate transition state structures and to calculate activation energies.
This compound is known to undergo reactions such as the Ritter reaction with nitriles and reactions with carboxylic acid derivatives to form N-acylsaccharins. A mechanistic modeling study of these reactions could provide detailed insights into the reaction coordinates. For example, in the formation of an N-acylsaccharin, computational modeling could be used to investigate whether the reaction proceeds through a direct nucleophilic attack or via an intermediate. Such studies would involve calculating the geometries and energies of all species along the proposed reaction pathways to identify the lowest energy path. While specific computational mechanistic studies on this compound are not prevalent, the methodologies are well-established for related systems.
Computational Approaches in Biological Activity Prediction
Computational methods are increasingly used in drug discovery to predict the biological activity of compounds, thereby reducing the time and cost of experimental screening. Key approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-substituted saccharin derivatives, which have shown a range of biological activities including antibacterial and anticancer properties, a QSAR study could be developed. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for this compound and related compounds and correlating these descriptors with their measured biological activities. Such models can then be used to predict the activity of new, unsynthesized derivatives.
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is used to understand the molecular basis of a drug's action and to screen virtual libraries of compounds for potential drug candidates. For this compound, if a specific protein target were identified, molecular docking could be used to predict its binding mode and affinity. Docking studies on saccharin derivatives have been performed to investigate their inhibition of enzymes like carbonic anhydrases. These studies provide a framework for how this compound could be computationally evaluated for its potential biological targets.
Mechanistic Biological and Pharmacological Investigations
Exploration of Molecular Mechanisms Underlying Biological Activities
While N-hydroxymethylsaccharin has been a subject of chemical synthesis and structural analysis, detailed investigations into the specific molecular mechanisms driving its biological effects are still emerging. The following sections outline the established frameworks for assessing such activities, noting where specific research on this compound is yet to be fully elucidated.
The anti-inflammatory effects of chemical compounds are often traced to their ability to modulate key signaling pathways that regulate the production of inflammatory mediators. A central pathway in inflammation is mediated by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Normally, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins (e.g., IL-6, IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Another critical set of pathways involved in inflammation are the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38). Activation of these pathways often works in concert with NF-κB to amplify the inflammatory response. To date, specific studies detailing the direct effects of this compound on the NF-κB or MAPK signaling pathways have not been extensively reported in the available scientific literature. Future research would be necessary to determine if this compound exerts anti-inflammatory properties by inhibiting these key molecular systems.
The potential anti-diabetic actions of therapeutic agents are frequently linked to their influence on insulin (B600854) signaling and glucose metabolism. A primary pathway in this process is the PI3K/Akt signaling cascade, which is crucial for insulin-mediated glucose uptake and glycogen (B147801) synthesis. Activation of this pathway in response to insulin leads to the translocation of glucose transporters (like GLUT4) to the cell surface, facilitating glucose entry into cells in tissues such as skeletal muscle and adipose tissue.
Dysregulation of the PI3K/Akt pathway is a hallmark of insulin resistance and type 2 diabetes. Compounds with anti-diabetic potential are often investigated for their ability to enhance or restore signaling through this pathway, thereby improving insulin sensitivity and glucose homeostasis. Currently, specific research demonstrating the modulation of the PI3K/Akt pathway or other core anti-diabetic molecular targets by this compound is not prominently available in the scientific literature. Elucidating whether this compound can interact with these mechanisms remains a topic for future investigation.
Antimicrobial Efficacy and Mechanisms of Action for Metal Complexes of this compound
The coordination of organic ligands to metal ions can produce complexes with enhanced biological activity compared to the free ligands. This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates passage through microbial cell membranes. While the synthesis of various metal complexes with saccharin-related ligands has been explored, specific data on the antimicrobial efficacy of this compound metal complexes is limited.
Gram-negative bacteria possess a complex outer membrane containing lipopolysaccharides, which acts as a formidable barrier to many antimicrobial agents. Metal complexes are theorized to overcome this barrier due to their altered physicochemical properties upon chelation. Studies on various metal complexes have shown activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. However, specific Minimum Inhibitory Concentration (MIC) values, which quantify the potency of an antimicrobial agent, for metal complexes of this compound against these organisms are not well-documented in the reviewed literature.
Enzyme Inhibition Mechanisms by this compound Derivatives
The saccharin (B28170) scaffold has been identified as a valuable starting point for the design of enzyme inhibitors. Research has specifically highlighted the role of saccharin and its derivatives as inhibitors of carbonic anhydrases (CAs).
Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Different isoforms of this enzyme are involved in various physiological and pathological processes. For instance, hCA I and II are widespread, while isoforms hCA IX and XII are overexpressed in many hypoxic tumors and are considered targets for anti-cancer therapies.
The inhibitory mechanism of saccharin derivatives against carbonic anhydrases involves the sulfonamide group, which is a key feature of this class of inhibitors. This group coordinates to the zinc ion (Zn²⁺) located in the enzyme's active site. This interaction blocks the binding of a water molecule that is essential for the enzyme's catalytic activity, thereby inhibiting its function. Molecular modeling and crystallographic studies have shown that saccharin derivatives can anchor to the zinc-bound water molecule, leading to potent inhibition, with some derivatives exhibiting activity in the nanomolar range against tumor-related isoforms like hCA IX and hCA XII. The specific orientation and interactions of the rest of the molecule within the active site can influence the potency and selectivity of the inhibition for different CA isoforms.
Bioavailability and Metabolic Fate Studies of this compound Derivatives in Biological Systems
A comprehensive review of available scientific literature reveals a notable absence of specific studies on the bioavailability and metabolic fate of this compound. While research has been conducted on the biotransformation of other N-hydroxymethyl compounds and various saccharin derivatives, direct pharmacokinetic and metabolic data for this compound remains uninvestigated in published research.
General metabolic pathways for some N-hydroxymethyl compounds have been elucidated, often involving enzymatic oxidation. For instance, studies on N-hydroxymethylbenzamide, an N-hydroxymethyl derivative of a primary amide, have shown its metabolism in mouse liver preparations. This biotransformation is characterized by its conversion to N-formylbenzamide and subsequently to benzamide. The initial oxidation to the N-formyl derivative is catalyzed by enzymes such as horse liver alcohol dehydrogenase.
Similarly, the metabolism of N-methyl compounds can lead to the formation of N-hydroxymethyl intermediates. These intermediates are often reactive and can undergo further metabolic changes, including conjugation or oxidation. For example, N-methylbenzamide has been shown to metabolize into N-(hydroxymethyl)benzamide both in vitro and in vivo. This N-hydroxymethyl metabolite can then be further oxidized to N-formylbenzamide.
However, it is crucial to emphasize that these findings are from studies on structurally different molecules. The specific metabolic pathway of this compound, which contains a sulfonamide nitrogen within a rigid bicyclic structure, cannot be directly inferred from the metabolism of simpler N-hydroxymethylamides like N-hydroxymethylbenzamide. Without dedicated studies on this compound, any discussion on its absorption, distribution, metabolism, and excretion would be speculative. Consequently, no data tables on its pharmacokinetic parameters or metabolite profiles can be provided.
Applications in Materials Science and Engineering Research
Utilization in Functional Organic Materials Development
The development of functional organic materials often relies on the strategic incorporation of specific molecular moieties to achieve desired properties. N-Hydroxymethylsaccharin serves as a valuable synthon in this regard, primarily due to the reactivity of its N-hydroxymethyl group. This functional group can participate in various chemical transformations, allowing the saccharin (B28170) unit to be integrated into larger molecular architectures, including polymers.
One notable reaction is the Ritter reaction, where this compound reacts with nitriles to form N-[(saccharinyl)methyl]amides. researchgate.net This reaction provides a straightforward method for attaching the saccharin scaffold to other organic molecules, which can then act as monomers or functional units in more complex materials. The resulting amide linkage is stable, ensuring the integrity of the saccharin moiety within the final material.
The presence of the hydroxymethyl group also suggests potential for this compound to be used in the synthesis of polyesters and polyurethanes. The hydroxyl functionality can react with carboxylic acids or isocyanates, respectively, to form the corresponding polymer chains. While extensive research in this specific area is still developing, the fundamental principles of polymer chemistry support the feasibility of using this compound as a monomer or a chain-modifying agent.
Furthermore, the saccharin core itself, with its rigid, bicyclic structure and polar sulfonamide group, can influence the bulk properties of materials into which it is incorporated. These properties can include thermal stability, solubility, and intermolecular interactions, which are critical for the performance of functional organic materials.
Integration within Metal-Organic Frameworks (MOFs) and Transition Metal Complexes
The saccharin molecule and its derivatives are known to be excellent ligands for a variety of metal ions, and this compound is no exception. The saccharinate anion, formed by the deprotonation of the imide proton, can coordinate to metal centers through its nitrogen or oxygen atoms. researchgate.netijrpr.com This coordinating ability is central to its integration into metal-organic frameworks (MOFs) and transition metal complexes.
Research has shown that the N-hydroxymethylsaccharinate anion can act as a monodentate ligand, coordinating to metal centers like palladium through the oxygen atom of the hydroxymethyl group. researchgate.net This mode of coordination is significant as it leaves the rest of the saccharin structure available for further interactions or functionalization, which is a desirable feature in the design of complex materials.
The formation of transition metal complexes with this compound can lead to materials with interesting structural and electronic properties. The specific geometry and coordination environment of the metal ion are influenced by the nature of the ligand and the reaction conditions. These complexes can be discrete molecules or can be extended into polymeric structures, which is a foundational concept for the construction of MOFs.
While the direct incorporation of this compound as a primary building block in MOFs is an area of ongoing research, the versatile coordination chemistry of the saccharin framework suggests its potential as a linker or a modulating agent in MOF synthesis. The hydroxymethyl group could also serve as a post-synthetic modification site within a MOF, allowing for the grafting of other functional molecules onto the framework.
Research into Advanced Material Properties Derived from this compound Scaffolds
The incorporation of the this compound scaffold into materials is being investigated for its potential to confer advanced properties, including optoelectronic and catalytic functionalities. These properties are often a direct result of the electronic structure and chemical reactivity of the saccharin moiety and its derivatives.
The study of the optoelectronic properties of materials derived from this compound is a nascent field. However, the general class of organic molecules containing aromatic and heterocyclic rings, such as the benzisothiazole core of saccharin, often exhibit interesting photophysical behaviors. The electronic transitions within these molecules can be tuned by chemical modification, which in turn can affect their absorption and emission of light.
The integration of this compound into conjugated polymer systems or as ligands in transition metal complexes could lead to materials with applications in organic light-emitting diodes (OLEDs), sensors, or photovoltaics. The saccharin unit could influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material, which are critical parameters for optoelectronic devices. Further research is needed to fully explore and characterize the optoelectronic properties of materials based on this compound.
Saccharin and its derivatives have been explored as catalysts in various organic reactions. nih.gov For instance, they have been shown to be effective in promoting reactions such as the Paal-Knorr synthesis of pyrroles and the synthesis of quinoxalines. nih.gov This catalytic activity is often attributed to the acidic nature of the imide proton or the ability of the saccharin framework to activate substrates.
The development of catalytic materials based on this compound can proceed through several avenues. The molecule itself can be used as an organocatalyst. More commonly, it can be incorporated as a ligand in metal complexes. The metal center in such complexes often serves as the primary catalytic site, while the this compound ligand can modulate the metal's reactivity, selectivity, and stability.
For example, metal-organic frameworks built with saccharin-based linkers could exhibit catalytic activity due to the presence of accessible metal sites within a porous structure. osti.govresearchgate.net These materials could be designed for applications in heterogeneous catalysis, offering advantages such as ease of separation and reusability. The functionalization of the this compound ligand could also introduce additional catalytic sites, leading to bifunctional or multifunctional catalysts.
Environmental Fate and Transport Research
Degradation Pathways in Environmental Matrices
No specific studies on the degradation pathways of N-Hydroxymethylsaccharin in environmental matrices such as soil, water, or sediment were identified. While general principles of chemical degradation are understood, the specific transformation products and degradation rates for this compound remain uninvestigated in the reviewed literature.
Biotic Transformations (Biodegradation)
There is no available research on the biodegradation of this compound by microorganisms.
Aerobic Degradation
No studies were found that investigated the degradation of this compound under aerobic (oxygen-present) conditions. Therefore, its persistence or transformation by aerobic bacteria, fungi, or other organisms is unknown.
Anaerobic Degradation
Similarly, there is no available information regarding the degradation of this compound under anaerobic (oxygen-absent) conditions. The potential for its breakdown in environments such as anaerobic sediments or wastewater treatment sludge has not been documented.
Abiotic Transformations
Research on the non-biological degradation of this compound is also absent from the scientific record.
Hydrolysis Studies
No specific data on the hydrolysis of this compound, which would involve its reaction with water, could be located. The stability of its chemical structure to hydrolysis under various pH conditions typical of natural environments has not been reported.
Photolysis in Air, Water, and Soil
There is no information available on the photolytic degradation of this compound. Studies examining its breakdown upon exposure to sunlight in the atmosphere, aquatic systems, or on soil surfaces have not been published.
Sorption and Mobility Studies in Environmental Compartments
There is no available research on the sorption and mobility of this compound in various environmental compartments.
Soil Adsorption and Desorption
No studies were found that investigated the adsorption and desorption characteristics of this compound in soil. Therefore, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which would indicate its tendency to bind to soil particles, are unknown. For the parent compound, saccharin (B28170), studies have shown it can be mobile in soils, but its degradation can be relatively rapid, with half-lives reported to be between 3 and 12 days in soil incubation experiments. uni-hohenheim.de However, it cannot be assumed that this compound would behave identically.
Soil Column Leaching
Specific data from soil column leaching experiments for this compound are not available. Such studies are crucial for understanding a chemical's potential to move through the soil profile and potentially contaminate groundwater. uni-hohenheim.de For saccharin, leaching to groundwater has been suggested to be a relevant environmental pathway, particularly from agricultural applications of manure from supplemented livestock. uni-hohenheim.de
Identification and Analysis of Environmental Transformation Products and Degradates
No research has been published identifying the transformation products or degradates of this compound in the environment. The degradation pathway of this compound through biotic or abiotic processes remains uncharacterized. Understanding the transformation products is critical, as they can sometimes be more persistent or toxic than the parent compound. nih.gov
Impact on Water Treatment Processes
The impact of this compound on water treatment processes has not been documented. Studies on other artificial sweeteners have shown that they can be resistant to conventional wastewater treatment processes, leading to their presence in treated effluents and surface waters. researchgate.net Without specific research, the efficiency of processes like activated sludge, ozonation, or advanced oxidation in removing or transforming this compound is unknown.
Future Research Directions and Perspectives
Innovations in Green Synthetic Methodologies
The future synthesis of N-Hydroxymethylsaccharin and its derivatives is poised to align with the principles of green chemistry, aiming to reduce environmental impact through innovative methodologies. nih.govnih.gov Research will likely focus on several key areas:
Solvent-Free and Mechanochemical Approaches: A significant push will be towards developing solvent-free synthesis routes. researchgate.net Techniques like mechanochemical grinding, which involves the use of mechanical force to initiate reactions, could offer a cleaner alternative to traditional solvent-based methods for producing this compound and its derivatives. rsc.orgmdpi.com These methods not only eliminate hazardous solvents but also can lead to shorter reaction times and higher yields.
Biocatalysis and Renewable Feedstocks: The use of enzymes and whole-cell biocatalysts presents a promising frontier. Future studies could explore enzymatic pathways for the synthesis of the saccharin (B28170) core or for the functionalization of this compound, offering high selectivity under mild, aqueous conditions. Furthermore, deriving starting materials from renewable biomass sources will be a critical goal for enhancing the compound's green credentials.
Development of Recyclable Catalysts: Research into heterogeneous and recyclable catalysts for reactions involving this compound will be crucial. Saccharin-based ionic liquids, which can be biodegradable and biocompatible, are an example of creating catalysts from the parent structure that can be easily recovered and reused, minimizing waste. researchgate.netdntb.gov.ua
| Green Synthesis Technique | Potential Advantage for this compound | Future Research Focus |
| Mechanochemistry | Eliminates solvent waste, reduces reaction time, potential for new solid-state reactivity. cmu.edu | Optimization of grinding parameters (frequency, time) for synthesis and derivatization. |
| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions (aqueous, room temp). | Screening for novel enzymes that can synthesize or modify the saccharin scaffold. |
| Aqueous Micellar Catalysis | Reduces reliance on volatile organic compounds, enabling reactions in water. nih.gov | Designing surfactant systems for multicomponent reactions involving this compound. |
| Flow Chemistry | Improved safety, scalability, and process control; potential for process intensification. nih.gov | Development of continuous flow reactors for the production of this compound derivatives. |
Elucidation of Novel Reaction Mechanisms for Complex Transformations
While this compound is used in various chemical transformations, a deep mechanistic understanding of its role is often lacking. Future research will be directed towards unraveling the intricate pathways through which it participates in complex reactions, particularly multicomponent reactions (MCRs). rsc.org
The focus will be on moving beyond postulated mechanisms to detailed kinetic and in-silico studies. nih.gov Computational chemistry will play a pivotal role in this endeavor. rsc.org Methods like the Unified Reaction Valley Approach (URVA) can be employed to partition reaction pathways into distinct phases, identifying key bond-forming and breaking events and revealing "hidden" transition states or intermediates that are not experimentally observable. nih.gov This detailed analysis can illuminate the precise role of the N-hydroxymethyl group and the saccharin backbone in facilitating transformations.
For instance, in MCRs where this compound acts as a key reactant, future studies will aim to:
Map the potential energy surface of the entire reaction network.
Identify the rate-determining steps and key intermediates.
Understand the non-covalent interactions that guide substrate assembly and dictate stereoselectivity.
Clarify the catalytic cycle when saccharin-derived catalysts are employed in reactions like the Biginelli or Hantzsch reactions. nih.govresearchgate.net
Advanced Applications in Bioinorganic Chemistry and Medicinal Chemistry Scaffolds
The saccharin scaffold is gaining significant attention as a privileged structure in medicinal chemistry. frontiersin.org Future research on this compound will leverage this foundation to explore advanced therapeutic and diagnostic applications.
Medicinal Chemistry Scaffolds: The hydroxymethyl group of this compound serves as a versatile handle for synthesizing libraries of novel compounds through techniques like click chemistry. mdpi.comnih.gov Future work will focus on creating derivatives that target specific biological pathways. A particularly promising direction is the development of inhibitors for carbonic anhydrase (CA) enzymes, specifically the tumor-associated isoforms CA IX and CA XII. chemicalmarket.net By modifying the this compound structure, researchers can fine-tune binding affinity and selectivity, potentially leading to new anticancer agents with fewer side effects. chemicalmarket.net
Bioinorganic Chemistry: The parent saccharin molecule is known to form complexes with metal ions. mdpi.com This opens a fascinating avenue for this compound in bioinorganic chemistry. Future research could involve the design and synthesis of metal complexes where this compound or its derivatives act as ligands. These novel metallodrugs could have unique mechanisms of action, combining the biological activity of the saccharin moiety with the therapeutic or imaging properties of the metal center. Potential applications include:
Anticancer Agents: Designing ruthenium or platinum complexes for targeted chemotherapy.
Antimicrobial Compounds: Developing silver or copper complexes to combat resistant bacteria.
Diagnostic Probes: Creating gadolinium or technetium complexes for use as contrast agents in medical imaging.
Synergistic Approaches Combining Experimental and Computational Methods for Comprehensive Understanding
The future of research into this compound will be characterized by a deep integration of computational and experimental techniques. nih.gov This synergistic approach accelerates the discovery process by allowing for in-silico screening and prediction, which can then be validated and refined by targeted laboratory experiments.
Predictive Modeling: Density Functional Theory (DFT) will be a cornerstone for predicting the properties of new this compound derivatives. tandfonline.com Researchers can computationally model parameters like reactivity, stability, and electronic structure before undertaking lengthy synthetic work. researchgate.net DFT-based reactivity descriptors can help rationalize and predict the behavior of these molecules in complex chemical reactions. scielo.org.mxnih.gov
Understanding Biological Interactions: Molecular docking and molecular dynamics (MD) simulations will be essential for exploring how this compound derivatives interact with biological targets. nih.gov These computational tools can predict binding modes, estimate binding affinities, and provide insights into the structural basis of activity, guiding the design of more potent and selective therapeutic agents.
This integrated workflow creates a powerful feedback loop: computational predictions guide experimental design, and experimental results are used to refine and improve the accuracy of the computational models. nih.gov This synergy will be indispensable for efficiently exploring the vast chemical space accessible from this compound and for translating fundamental discoveries into practical applications.
| Computational Method | Application for this compound | Experimental Validation |
| Density Functional Theory (DFT) | Predict reaction pathways, transition state energies, and spectroscopic properties. researchgate.netmdpi.com | Kinetic studies, product analysis (NMR, MS), and spectroscopic measurements (IR, UV-Vis). |
| Molecular Docking | Predict binding poses and affinity of derivatives to protein targets (e.g., carbonic anhydrase). nih.gov | In-vitro enzyme inhibition assays, X-ray crystallography of protein-ligand complexes. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of ligand-protein complexes over time. nih.gov | Biophysical techniques (e.g., ITC, SPR) to measure binding thermodynamics and kinetics. |
| QSAR Modeling | Develop models that correlate structural features with biological activity or toxicity. | Synthesis and testing of new derivatives to validate and expand the model's predictive power. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing N-Hydroxymethylsaccharin with high purity, and how can researchers ensure reproducibility?
- Methodological Answer :
- Step 1 : Use saccharin and formaldehyde as precursors in a nucleophilic substitution reaction under controlled pH (7.0–8.0) and temperature (60–70°C). Monitor reaction progress via thin-layer chromatography (TLC) .
- Step 2 : Purify the product using recrystallization (e.g., ethanol-water mixtures) and confirm purity via melting point analysis and HPLC (>98% purity threshold) .
- Reproducibility : Document reagent sources (e.g., CAS 2491-15-8 for N-Formylglycine analogs), solvent batches, and environmental conditions (humidity, temperature) to align with NIH guidelines for preclinical reporting .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for hydroxyl (-OH) and methylene (-CH2-) groups. Compare chemical shifts to reference databases like NIST Chemistry WebBook for saccharin derivatives .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and hydroxyl (O-H) stretches (e.g., 1700–1750 cm⁻¹ for C=O). Validate against published spectra for structurally similar compounds .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns using high-resolution MS. Cross-reference with computational simulations (e.g., Gaussian software) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s degradation kinetics under varying pH conditions?
- Methodological Answer :
- Step 1 : Design buffer systems (pH 2–12) and use HPLC to quantify degradation products. Include triplicate runs and statistical analysis (e.g., ANOVA) to assess variability .
- Step 2 : Investigate potential side reactions (e.g., hydrolysis of the hydroxymethyl group) using LC-MS. Compare with computational models (e.g., DFT calculations for hydrolysis pathways) .
- Data Interpretation : Address contradictions by testing alternative hypotheses (e.g., pH-dependent tautomerism) and validating with kinetic isotope effects or isotopic labeling .
Q. What strategies optimize the catalytic activity of this compound in asymmetric synthesis, and how can selectivity be quantified?
- Methodological Answer :
- Experimental Design : Screen solvents (e.g., DMSO vs. THF), temperatures, and co-catalysts (e.g., chiral amines). Use Design of Experiments (DoE) to minimize trial runs .
- Selectivity Quantification : Measure enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Report confidence intervals (95% CI) for statistical rigor .
- Mechanistic Insights : Employ in-situ IR or Raman spectroscopy to track intermediate formation. Correlate with computational docking studies to identify active-site interactions .
Data Management and Reporting
Q. How should researchers manage and archive spectral data for this compound to comply with FAIR principles?
- Methodological Answer :
- Storage : Use repositories like Chemotion or RADAR4Chem to upload raw NMR, IR, and MS files with metadata (e.g., instrument parameters, solvent peaks) .
- Documentation : Follow IUPAC guidelines for compound naming and include error margins (e.g., ±0.1 ppm for NMR shifts) .
- Accessibility : Assign digital object identifiers (DOIs) to datasets and cite them in publications to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
